Deoxykopsijasminilam

描述

Significance within Monoterpene Indole (B1671886) Alkaloid Chemistry and Research

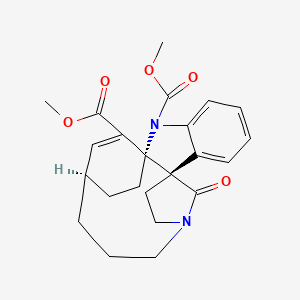

Monoterpene indole alkaloids are a subject of considerable academic interest due to their intricate biosynthetic pathways and diverse structural skeletons cuni.cznih.gov. The genus Kopsia is recognized as a prolific source of these complex natural products, contributing significantly to the known diversity of MIA structures nih.govresearchgate.net. Deoxykopsijasminilam is highlighted as a member of a novel structural class of Kopsia alkaloids featuring a seco-aspidofractinine framework, specifically characterized as a 20-hydroxy-21-oxo-20,21-seco-aspidofractinine skeleton nii.ac.jpresearchgate.net. This unique skeletal type contributes to the chemical diversity observed within MIAs and provides interesting challenges for structural elucidation and synthesis in academic research settings. Studies on the synthesis of this compound and related compounds have explored various chemical strategies to construct their complex core structures, including fragmentation and cyclization approaches researchgate.net.

Botanical Origin and Phylogenetic Context of Kopsia Species

The compound this compound is isolated from plants belonging to the genus Kopsia, which is a part of the Apocynaceae family nih.govcabidigitallibrary.orgresearchgate.net. This plant family is well-known for producing a wide array of indole alkaloids researchgate.netmdpi.com. The genus Kopsia comprises approximately 30 species distributed across Southeast Asia, China, Australia, and certain islands in the Western Pacific nih.govresearchgate.net. Phylogenetic analyses place the genus Kopsia within the Rauvolfioideae subfamily of the Apocynaceae, specifically within the Vinca clade researchgate.netdoc-developpement-durable.orgbioone.org. Kopsia jasminiflora has been identified as a specific source from which this compound and other related alkaloids have been isolated nii.ac.jpcabidigitallibrary.org. Research into the alkaloids of Kopsia species contributes to the chemotaxonomic understanding of the genus and the Apocynaceae family as a whole researchgate.netdoc-developpement-durable.orgbioone.org.

Historical Perspectives on the Discovery and Initial Academic Characterization of this compound

Phytochemical investigations into Kopsia species have been ongoing since the 1950s, revealing a wealth of secondary metabolites, predominantly monoterpene alkaloids nih.gov. The discovery and initial academic characterization of this compound emerged from studies focused on the constituents of Kopsia jasminiflora. Early research on this species led to the isolation of several new alkaloids, including kopsijasminilam (B219597), this compound, and 14,15-dehydrokopsijasminilam nii.ac.jpresearchgate.net. These compounds were characterized spectroscopically and identified as representing a novel skeletal group among Kopsia alkaloids nii.ac.jp. The characterization of this compound and its structural relatives provided new insights into the diverse chemical structures produced by Kopsia plants and spurred further academic interest in their synthesis and potential biosynthetic pathways researchgate.net.

Structure

3D Structure

属性

分子式 |

C23H26N2O5 |

|---|---|

分子量 |

410.5 g/mol |

IUPAC 名称 |

dimethyl (1S,9S,16R)-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate |

InChI |

InChI=1S/C23H26N2O5/c1-29-19(26)17-14-15-6-5-12-24-13-11-22(20(24)27)16-7-3-4-8-18(16)25(21(28)30-2)23(17,22)10-9-15/h3-4,7-8,14-15H,5-6,9-13H2,1-2H3/t15-,22-,23-/m1/s1 |

InChI 键 |

GZEQXORDSOHJSB-DURYTUKUSA-N |

手性 SMILES |

COC(=O)C1=C[C@@H]2CCCN3CC[C@@]4(C3=O)[C@]1(CC2)N(C5=CC=CC=C45)C(=O)OC |

规范 SMILES |

COC(=O)C1=CC2CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC |

同义词 |

deoxykopsijasminilam |

产品来源 |

United States |

Methodologies for Isolation, Extraction, and Purification of Deoxykopsijasminilam

Plant Material Preparation and Diverse Extraction Techniques

The process begins with the collection and preparation of the plant material, typically the leaves, stems, bark, or roots of Kopsia species known to contain Deoxykopsijasminilam. benthamopen.comnih.govjipbs.comupsi.edu.my The collected plant parts are usually dried and ground into a fine powder to increase the surface area for efficient extraction. benthamopen.comnih.govjipbs.com

Various solvent extraction techniques are employed to isolate the alkaloids from the prepared plant material. Maceration with organic solvents such as methanol (B129727) is a common initial step, allowing the alkaloids to dissolve into the solvent over a period, often 72 hours at room temperature. nih.govjipbs.com Soxhlet extraction using solvents like hexane (B92381) followed by dichloromethane (B109758) is also utilized for exhaustive extraction of plant material. benthamopen.com

Following the initial solvent extraction, acid-base extraction is a crucial step for isolating the alkaloid fraction. The methanol or organic solvent extract is typically acidified using an aqueous acidic solution, such as dilute sulfuric acid. nih.govjipbs.com This protonates the basic alkaloid compounds, making them soluble in the aqueous acidic phase. The acidic aqueous layer is then separated from the organic phase containing non-alkaloidal compounds. The aqueous acidic layer is subsequently basified using an alkaline solution, such as sodium carbonate, which deprotonates the alkaloids, rendering them soluble in organic solvents like chloroform (B151607) or dichloromethane. benthamopen.comnih.govjipbs.com This organic layer, containing the crude alkaloid mixture, is then collected and concentrated, often using a rotary evaporator. benthamopen.comnih.govjipbs.com

| Extraction Method | Solvent(s) Used | Plant Part(s) | Reference |

| Maceration | Methanol | Stem-bark, Leaves, Roots | nih.govjipbs.com |

| Soxhlet Extraction | Hexane, Dichloromethane | Bark, Leaves | benthamopen.com |

| Acid-Base Partitioning | Aqueous H₂SO₄, Na₂CO₃, CHCl₃/CH₂Cl₂ | Methanol extract | benthamopen.comnih.govjipbs.com |

Chromatographic Separation Strategies for Alkaloid Mixtures

The crude alkaloid extract obtained from the extraction process is a complex mixture containing numerous alkaloids and other plant metabolites. Chromatographic techniques are essential for separating this compound from these mixtures and obtaining it in a purified form. dokumen.pubnii.ac.jpbenthamopen.comresearchgate.netnih.govknapsackfamily.comknapsackfamily.com

Column Chromatography Applications

Column chromatography is a widely used technique for the initial fractionation of the crude alkaloid extract. Silica (B1680970) gel is a common stationary phase for normal-phase column chromatography, where the separation is based on the polarity of the compounds. dokumen.pubbenthamopen.comresearchgate.netknapsackfamily.com Elution is typically performed using a gradient solvent system, starting with less polar solvents (e.g., chloroform, hexane) and gradually increasing the polarity by adding more polar solvents (e.g., methanol, ethyl acetate). benthamopen.comnih.govknapsackfamily.com

Other stationary phases are also employed, including ODS silica ( reversed-phase chromatography) and NH silica, depending on the properties of the alkaloids being separated. benthamopen.com Sephadex LH-20 column chromatography, which separates based on molecular size and polarity, has also been reported for the fractionation of alkaloidal extracts from Kopsia. benthamopen.com

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes

HPLC is a powerful tool for both analytical and preparative separation of alkaloids from Kopsia extracts. dokumen.pubnii.ac.jpnih.govknapsackfamily.com Reversed-phase HPLC, commonly using C18 columns, is frequently applied. benthamopen.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid or a buffer to optimize separation and peak shape, especially for basic compounds like alkaloids. benthamopen.comknapsackfamily.com

Analytical HPLC is used to monitor the separation progress of fractions obtained from column chromatography and to assess the purity of isolated compounds. Preparative HPLC is employed to purify target alkaloids on a larger scale, yielding quantities suitable for structural elucidation and further studies. benthamopen.com UV detection is commonly used in HPLC for alkaloids due to their chromophoric indole (B1671886) or related structures. benthamopen.com

Thin-Layer Chromatography (TLC) for Fractionation and Monitoring

TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of chromatographic separations, comparing the profiles of different fractions, and initial fractionation of crude extracts or enriched fractions. dokumen.pubnii.ac.jpknapsackfamily.com Silica gel plates are commonly used as the stationary phase. Various solvent systems, often similar to those used in column chromatography (e.g., mixtures of chloroform, methanol, and ammonia), are employed as the mobile phase. knapsackfamily.com Alkaloids can be visualized on TLC plates using UV light or by spraying with visualizing reagents such as Dragendorff's reagent, which gives characteristic orange or brown spots with alkaloids.

Advanced Purification Protocols for Enhanced Purity

To achieve high purity of this compound, advanced purification protocols are often necessary after initial chromatographic separations. Repeated column chromatography steps using different stationary phases or solvent systems can be employed to further refine fractions containing the target alkaloid. dokumen.pubbenthamopen.comknapsackfamily.com Preparative HPLC is particularly valuable at this stage for obtaining highly pure compounds. dokumen.pubnii.ac.jpbenthamopen.comnih.govknapsackfamily.com Techniques such as preparative TLC can also be used for the purification of small quantities of compounds. benthamopen.com The choice of purification method and conditions depends on the specific impurities present and the desired level of purity for the isolated this compound.

Structural Elucidation and Advanced Analytical Characterization Techniques for Deoxykopsijasminilam

Spectroscopic Methodologies in Molecular Structure Determination

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structures of complex natural products like Deoxykopsijasminilam. fishersci.comchemspider.comrsc.orgacs.orgchemspider.com By analyzing how the molecule interacts with electromagnetic radiation, chemists can deduce various structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and identify the functional groups within a molecule. fishersci.comchemspider.comrsc.orgacs.orgchemspider.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are routinely applied in the structural elucidation of Kopsia alkaloids, including this compound. fishersci.comctdbase.orgacs.org Analysis of chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra provides detailed information about the connectivity of atoms and the spatial relationships between different parts of the molecule. acs.org For bridged lactams, which can be part of the complex skeleton of alkaloids like this compound, ¹³C NMR spectra can show characteristic shifts for carbonyl carbons that reflect changes in the amide bond properties. rsc.org NMR data is essential for assigning the positions of substituents and determining the relative stereochemistry. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and to obtain information about its fragmentation pattern. fishersci.comchemspider.comrsc.orgacs.orgchemspider.com High-resolution mass spectrometry (HRMS), including techniques like High Resolution Electron Impact Mass Spectrum (HREIMS) and High Resolution Fast Atom Bombardment Mass Spectrum (HRFABMS), provides accurate mass measurements that allow for the determination of the elemental composition of the molecule. ctdbase.orgacs.org The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. Fragmentation analysis, where the molecule breaks down into smaller, charged fragments, provides clues about the connectivity of atoms and the presence of specific substructures within the molecule. acs.org For example, the EIMS of a related compound showed a molecular ion peak at m/z 326, and HREIMS established its molecular formula, requiring a certain number of degrees of unsaturation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. chemspider.comchemspider.com Specific functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum. rsc.org For instance, the presence of hydroxyl groups and lactam functionalities in alkaloids can be indicated by specific absorption bands in the IR spectrum, such as bands around 3346 cm⁻¹ for O-H stretching and 1677 cm⁻¹ for carbonyl stretching in a lactam. IR spectroscopy provides complementary information to NMR and MS regarding the types of bonds and functional groups present. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are structural moieties that absorb light in the UV and visible regions of the electromagnetic spectrum. chemspider.com This technique involves the excitation of electrons from lower energy molecular orbitals to higher energy ones. UV-Vis spectra can provide information about the extent of conjugation within a molecule. For Kopsia alkaloids, UV-Vis spectroscopy has been utilized as part of the structural elucidation process. fishersci.com For example, a related compound showed UV absorption maxima at 242 and 277 nm.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopies are particularly useful for determining the absolute configuration of chiral molecules. acs.org CD measures the differential absorption of left and right circularly polarized light by a chiral substance, while ORD measures the differential rotation of the plane of polarized light as a function of wavelength. These techniques are sensitive to the three-dimensional arrangement of atoms and are valuable for assigning the stereochemistry at chiral centers in complex molecules like this compound. ctdbase.org CD data, often compared with literature data, has been used in the structural elucidation of novel pauciflorines, including this compound. fishersci.com

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

Illustrative Spectroscopic Data (from a related compound)

| Spectroscopy | Feature | Value |

| IR | O-H stretching | ~3346 cm⁻¹ |

| IR | Lactam C=O | ~1677 cm⁻¹ |

| UV-Vis | λmax | 242 nm, 277 nm |

| EIMS | Molecular Ion | m/z 326 |

Computational Chemistry Approaches in Structural Verification and Prediction

Computational chemistry plays an increasingly significant role in complementing experimental data for structural elucidation, particularly for complex natural products. mtu.edumit.eduschrodinger.com While specific computational studies solely focused on this compound were not prominently detailed in the search results, the principles and applications of computational chemistry are broadly applicable to alkaloid structure determination. wikipedia.orgnih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies, and electronic transitions). mit.eduwikipedia.org Comparing calculated spectroscopic data with experimental results can aid in verifying proposed structures and distinguishing between plausible isomers. mtu.edumit.edu

Molecular modeling techniques, including conformational analysis and molecular dynamics simulations, can provide insights into the three-dimensional structure and flexibility of this compound. These methods are valuable for understanding the preferred conformations of the molecule, which can influence its spectroscopic properties and potential interactions.

Furthermore, computational approaches can be employed for in silico prediction of properties or for screening potential structures based on limited experimental data. schrodinger.comnih.gov Although not specifically reported for this compound in the provided results, such methods are generally used in natural product chemistry to assist in the dereplication of known compounds and to guide the isolation and characterization of novel ones.

Methodological Innovations in Alkaloid Structural Characterization

Methodological advancements in analytical techniques have significantly improved the efficiency and accuracy of alkaloid structural characterization. intertek.comansys.comatriainnovation.com The integration of different analytical platforms and the development of hyphenated techniques are key aspects of these innovations.

High-resolution mass spectrometry coupled with chromatographic separation techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures and the tentative identification of compounds based on their accurate mass and fragmentation patterns. nih.govimag.fr This is particularly useful in the initial stages of isolating alkaloids from plant extracts, where numerous related compounds may be present.

Advanced NMR techniques, including cryogenically cooled probes and higher magnetic field strengths, enhance sensitivity and resolution, enabling the analysis of smaller sample quantities and providing more detailed spectroscopic information. mdpi.com Pulse sequence innovations continue to improve the ability to acquire specific structural correlations and to suppress unwanted signals.

X-ray crystallography, when applicable, provides the most definitive information about the three-dimensional arrangement of atoms in a crystal. sciencemuseum.org.uknih.govwikipedia.org While obtaining suitable crystals of natural products can be challenging, a successful X-ray diffraction experiment yields precise bond lengths, bond angles, and absolute stereochemistry, serving as a powerful tool for structure confirmation. acs.orglibretexts.org

The development of standardized workflows and data analysis protocols, particularly in the processing of complex NMR and MS data, contributes to more efficient and reliable structural elucidation. datainnovations.com Databases of spectroscopic data for known alkaloids also play a crucial role in comparing experimental data and identifying previously characterized compounds. wikipedia.org

These methodological innovations, encompassing advancements in spectroscopy, mass spectrometry, chromatography, and the increasing use of computational tools, collectively enhance the ability to isolate, characterize, and determine the structures of complex alkaloids like this compound from natural sources.

Biosynthetic Pathway Investigations of Deoxykopsijasminilam

Identification of Early Precursors and Enzymatic Steps in Indole (B1671886) Alkaloid Biosynthesis

The biosynthesis of all monoterpene indole alkaloids is proposed to initiate with an enzymatic Pictet-Spengler reaction between secologanin (B1681713) and tryptamine (B22526), yielding strictosidine (B192452). nih.gov This key intermediate, strictosidine, is then subject to deglycosylation and iminium condensation, leading to 4,21-dihydrogeissoschizine. nih.gov Subsequent skeletal rearrangements are envisioned to produce dehydrosecodine. nih.gov Tryptamine is derived from the decarboxylation of the amino acid L-tryptophan by tryptophan decarboxylase. scribd.com Secologanin is a secoiridoid derived from geraniol (B1671447) through multiple enzymatic steps. scribd.com

A table summarizing the early precursors and initial enzymatic steps in monoterpene indole alkaloid biosynthesis is provided below:

| Precursor 1 | Precursor 2 | Enzyme | Product |

| L-Tryptophan | Tryptophan Decarboxylase | Tryptamine | |

| Geraniol | Multi-step Enzymes | Secologanin | |

| Tryptamine | Secologanin | Strictosidine Synthase | Strictosidine |

| Strictosidine | Strictosidine Glucosidase | Strictosidine aglycone |

Specific Biosynthetic Transformations Leading to the Kopsia Alkaloid Skeleton

Following the formation of central intermediates like dehydrosecodine, the biosynthetic pathways diverge to generate the various skeletons found in different classes of monoterpene indole alkaloids, including the highly caged structures characteristic of Kopsia alkaloids. nih.gov The formation of the Kopsia alkaloid skeleton from intermediates like dehydrosecodine is envisioned to involve processes such as Diels-Alder cycloadditions or stepwise enamine-Michael addition/Friedel-Crafts reaction/tautomerization cascades. nih.gov These reactions lead to the formation of complex polycyclic frameworks. nih.govresearchgate.net For this compound and kopsijasminilam (B219597), biogenetic syntheses have been explored, involving fragmentation strategies from aspidofractinine (B1242310) precursors. researchgate.netnih.gov This suggests a potential link or shared intermediates between Aspidosperma and Kopsia alkaloid biosynthesis. nih.govresearchgate.netacs.org

Enzyme Characterization and Biocatalytic Studies Related to this compound Formation

While specific enzymes directly involved in the late-stage biosynthesis of this compound are still under investigation, research on related indole alkaloids and biocatalysis provides relevant insights. Studies have focused on identifying and characterizing enzymes responsible for key transformations in indole alkaloid pathways, such as strictosidine synthase and enzymes involved in subsequent reductions and rearrangements. scribd.combiorxiv.org Biocatalytic approaches, sometimes inspired by biosynthetic enzymes, have been developed for the synthesis of complex alkaloid structures. schultzlab.comnih.gov For instance, studies have explored biocatalytic Friedel-Crafts alkylation using promiscuous biosynthetic enzymes and chemoenzymatic approaches for asymmetric synthesis of alkaloids. schultzlab.comnih.gov These studies highlight the potential of enzymes to catalyze complex reactions relevant to alkaloid synthesis.

Isotopic Labeling Studies in Pathway Delineation

Isotopic labeling has been a crucial technique in delineating the steps and intermediates in alkaloid biosynthetic pathways. By feeding isotopically labeled precursors to plants or cell cultures, researchers can track the incorporation of the label into downstream metabolites, thereby confirming proposed biosynthetic routes and identifying intermediates. biorxiv.orgrsc.orgplos.org While specific isotopic labeling studies directly focusing on this compound were not extensively detailed in the search results, this method has been broadly applied to understand the biosynthesis of monoterpene indole alkaloids, including tracking the incorporation of labeled tryptamine and other precursors into various alkaloid structures. biorxiv.orgplos.org These studies provide valuable data on the flux and transformations within the pathway.

Genetic and Molecular Biology Approaches to Biosynthetic Gene Clusters

Understanding the biosynthesis of complex natural products like this compound is increasingly aided by the identification and characterization of biosynthetic gene clusters (BGCs). These clusters contain genes encoding the enzymes required for the synthesis of a particular compound. nih.gov While specific BGCs for this compound were not explicitly found, research on other indole alkaloids and Kopsia species has involved genetic and molecular biology approaches to identify genes involved in alkaloid biosynthesis. nih.govrsc.orgnih.govchiba-u.jp For example, studies have investigated gene clusters for ergot alkaloids and explored the genetic basis for C3 stereochemistry inversion in monoterpenoid indole alkaloids. nih.govbiorxiv.org Genomic and transcriptomic data from Kopsia species can be analyzed to identify candidate genes encoding enzymes in the this compound pathway.

Biomimetic Syntheses Inspired by Proposed Biosynthetic Routes

Biomimetic synthesis involves designing chemical reactions that mimic proposed biological transformations in biosynthetic pathways. This approach can provide support for biosynthetic hypotheses and offer alternative routes to complex natural products. mdpi.com Several total and partial syntheses of Kopsia alkaloids, including kopsijasminilam and this compound, have been reported, with some inspired by proposed biogenetic pathways involving fragmentation or cascade reactions. researchgate.netnih.govscispace.comepfl.chresearchgate.net These synthetic efforts often utilize key steps that mirror hypothesized enzymatic transformations, such as cyclizations, rearrangements, and functional group modifications, to construct the characteristic caged structures of Kopsia alkaloids. nih.govresearchgate.netepfl.chresearchgate.net

Chemical Synthesis and Derivatization Strategies for Deoxykopsijasminilam and Analogues

Total Synthesis Approaches to Deoxykopsijasminilam

Total synthesis aims to construct a target molecule from simple, commercially available precursors. airitilibrary.comamazonaws.com The total synthesis of complex indole (B1671886) alkaloids, including those with aspidofractinine (B1242310) and related skeletons, has been a significant area of research, driving the development of novel chemical transformations and synthetic strategies. researchgate.netresearchgate.net

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a crucial tool in planning organic synthesis, working backward from the target molecule to identify simpler precursor structures and potential starting materials. airitilibrary.comamazonaws.comdeanfrancispress.com This process involves imaginary bond cleavages, termed disconnections, which correspond to known and reliable synthetic reactions. amazonaws.comyoutube.com The goal is to simplify the target molecule into readily available building blocks as efficiently as possible. amazonaws.com Key disconnection strategies in the synthesis of complex alkaloids often involve breaking bonds adjacent to heteroatoms or those that simplify polycyclic systems. airitilibrary.comamazonaws.com For alkaloids with the aspidofractinine skeleton, strategies have included fragmentation involving cleavage of the C(20)-C(21) bond in an aspidofractinine precursor. researchgate.netacs.org

Stereoselective and Enantioselective Methodologies in Alkaloid Synthesis

Controlling stereochemistry is paramount in the synthesis of many natural products, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a predominance of one stereoisomer, while enantioselective synthesis specifically targets the production of one enantiomer. youtube.com Techniques for achieving stereoselectivity and enantioselectivity in alkaloid synthesis include the use of chiral catalysts and reagents, asymmetric reactions, and strategies that leverage existing stereocenters to control the formation of new ones. youtube.com For example, asymmetric Diels-Alder reactions catalyzed by chiral complexes have been employed in the enantioselective total synthesis of alkaloids like (-)-minovincine. researchgate.netacs.org Stereospecific construction of cyclic systems, such as cyclopropane (B1198618) cores, has been achieved using methods like radical cyclization with reagents such as SmI₂. researchgate.net Metal-catalyzed asymmetric allylic substitution reactions are also utilized for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for constructing the chiral centers found in many alkaloids. researchgate.net

Divergent Synthetic Routes to Related Aspidofractinine and Kopsia Alkaloid Skeletons

This compound shares a structural relationship with other aspidofractinine and Kopsia alkaloids. researchgate.netnii.ac.jpnih.govnih.gov Divergent synthetic routes aim to access multiple related natural products from common intermediates or starting materials. This approach can be efficient for studying structure-activity relationships within a family of compounds. Strategies for constructing the aspidofractinine skeleton, which serves as a primary structural component for numerous monoterpenoid indole alkaloids, have been extensively studied. researchgate.net These strategies often focus on assembling the highly substituted hexacyclic core structure, which contains a bicyclo[2.2.2]octane motif and multiple all-carbon quaternary stereogenic centers. researchgate.net Examples include approaches utilizing intramolecular Mannich reactions, radical cascade cyclizations, and semi-pinacol rearrangements to build complex caged systems. researchgate.netresearchgate.net Some synthetic efforts have focused on constructing spiro[cyclohexane-2-indoline] intermediates, which are common structures in various Kopsia alkaloids. researchgate.netresearchgate.net

Application of Advanced Synthetic Reagents and Catalytic Systems

Modern total synthesis relies heavily on the application of advanced synthetic reagents and catalytic systems to achieve complex transformations with high efficiency, selectivity, and yield. slideshare.net Transition metal catalysis, including the use of palladium, ruthenium, gold, and iridium complexes, plays a significant role in key steps such as cyclizations, cross-coupling reactions, and asymmetric transformations in alkaloid synthesis. researchgate.netresearchgate.netresearchgate.netacs.org For instance, palladium-catalyzed asymmetric allylic alkylation has been developed for the enantioselective synthesis of indoline (B122111) derivatives relevant to alkaloid structures. chinesechemsoc.org Samarium diiodide (SmI₂) mediated radical cyclizations have been employed for the stereospecific construction of cyclic systems. researchgate.net Other advanced reagents and methodologies include the use of organoboron compounds in stereoselective reactions and various oxidizing agents for functional group interconversions. youtube.comacs.org

Semisynthetic Transformations from Readily Available Precursors

Semisynthesis involves the chemical modification of readily available natural products or advanced intermediates to produce target compounds or analogues. This approach can be advantageous when the precursor is abundant or structurally similar to the desired molecule. While the provided search results primarily focus on total synthesis, some mention is made of semisynthetic derivatization in the context of structural elucidation or the generation of analogues. researchgate.netnih.gov For example, semisynthetic derivatization has been used to elucidate the structures of dimeric aspidofractinine alkaloids. researchgate.net The concept of using natural products as starting materials for semisynthetic manipulation to obtain active analogues is a recognized strategy in drug discovery. um.edu.my

Chemical Derivatization and Analogue Generation Studies

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another slideshare.netsolubilityofthings.comic.ac.uk. This is crucial for retrosynthetic planning and executing multi-step syntheses of complex molecules like this compound slideshare.netfiveable.me. FGIs allow chemists to manipulate the reactivity and properties of molecules, enabling the strategic introduction or modification of functional handles necessary for subsequent reactions or for achieving the desired final structure solubilityofthings.com.

In the context of this compound synthesis, FGIs are employed at various stages. For instance, the synthesis described by Kuehne, Li, and Wei involved the reduction of a hexacyclic ketoester intermediate to C-19 epimeric alcohols nih.gov. Stereoelectronically controlled fragmentations of the corresponding O-sulfonyl derivatives of these alcohols led to different cyclic intermediates, one of which, after oxidation, yielded a pentacyclic lactam with a bridgehead double bond nih.gov. Further transformations included the formation of a carbamate, introduction of a second double bond, and conjugate reductive hydroxylation or hydrogenation to furnish the target products, this compound and kopsijasminilam (B219597) nih.gov. These steps exemplify the use of oxidation, reduction, and functional group transformations (alcohol to sulfonate, introduction of double bonds, formation of carbamate) to navigate the synthetic route.

Another synthetic approach to kopsijasminilam, a closely related analogue, involved a sequence where a diene intermediate was treated with Mn(dpm)₃/PhSiH₃/O₂ researchgate.net. This reaction facilitated the conversion to kopsijasminilam, demonstrating the use of specific reagents for targeted functional group transformations researchgate.net. The protection of an aniline (B41778) nitrogen using triphosgene/pyridine followed by methanol (B129727) also highlights a common functional group modification strategy employed in alkaloid synthesis researchgate.net.

Interactive Table 1: Examples of Functional Group Interconversions in this compound Synthesis

| Starting Functional Group | Transformation | Product Functional Group | Example Context in Synthesis |

| Ketoester | Reduction | Alcohol | C-19 reduction nih.gov |

| Alcohol | Sulfonylation | O-Sulfonyl derivative | Activation for fragmentation nih.gov |

| Olefin | Oxidation | Lactam | Formation of pentacyclic intermediate nih.gov |

| Olefin | Hydrogenation | Saturated system | Final step hydrogenation nih.gov |

| Diene | Oxidation | Ketone (implied) | Conversion to kopsijasminilam researchgate.net |

| Aniline | Protection | Carbamate | Nitrogen protection researchgate.net |

Development of Novel Synthetic Methodologies Applicable to Complex Alkaloids

The synthesis of complex natural products like this compound often necessitates the development of novel synthetic methodologies to overcome specific challenges related to the construction of intricate ring systems, control of stereochemistry, and efficient functionalization researchgate.netrsc.org. The indole-fused pyrroloazocine core of this compound, for instance, poses a significant synthetic challenge researchgate.net.

Research into the total synthesis of Kopsia alkaloids and other complex indole alkaloids has led to the development of innovative chemical reactions and strategies researchgate.netrsc.org. These methodologies are often broadly applicable to the synthesis of other complex molecules. Examples from the search results, while not exclusively focused on this compound, illustrate the types of advancements relevant to complex alkaloid synthesis:

Cascade Cyclizations: The synthesis of other complex caged Kopsia alkaloids, such as kopsinitarine E, has utilized key synthetic features like SmI₂-mediated radical cascade cyclization to install the core carbocyclic skeleton researchgate.net. Cascade reactions are powerful tools in complex molecule synthesis as they form multiple bonds in a single operation, increasing efficiency researchgate.net.

Chemoselective Transformations: The kopsinitarine E synthesis also featured a chemoselective hydrosilyl amide reduction to construct a hemiaminal ether bridge researchgate.net. Developing reactions that selectively transform one functional group in the presence of others is crucial for complex molecules with multiple reactive sites researchgate.net.

Intramolecular Reactions: Intramolecular Mannich reactions have been employed to establish strained cage systems in complex alkaloids researchgate.net. These reactions are effective for forming cyclic structures researchgate.net.

Metal-Catalyzed Reactions: Metal-catalyzed cyclopropanation strategies have been developed for the synthesis of other alkaloids like (-)-lundurine A researchgate.net. Palladium-catalyzed asymmetric allylic alkylation has been explored as a facile access route to 2-spirocyclic-indoline derivatives, a motif found in many alkaloids, including Kopsia alkaloids chinesechemsoc.org. These metal-catalyzed methods offer control over chemo-, regio-, and stereoselectivity chinesechemsoc.org.

Biomimetic Approaches: Some synthetic strategies for related alkaloids have been inspired by proposed biosynthetic pathways researchgate.netnih.govacs.org. Biomimetic syntheses can offer elegant and efficient routes to complex natural products researchgate.net. The biogenetic synthesis of kopsijasminilam and this compound itself is an example of this approach nih.gov.

Skeletal Editing: A more recent concept in total synthesis is skeletal editing, which involves reconfiguring skeletal frameworks through atom insertion, deletion, exchange, or rearrangement nih.gov. While not specifically detailed for this compound in the search results, this emerging strategy holds potential for developing novel routes to complex alkaloid skeletons nih.gov.

These examples demonstrate the ongoing innovation in synthetic methodology driven by the challenges posed by complex natural products like this compound. These advancements provide chemists with increasingly powerful tools for constructing intricate molecular architectures.

Interactive Table 2: Examples of Novel Synthetic Methodologies Applicable to Complex Alkaloids

| Methodology Type | Description | Relevance to Complex Alkaloids (Examples) |

| Cascade Cyclization | Forming multiple bonds in a single step. | Construction of core skeletons (e.g., in kopsinitarine E synthesis) researchgate.net. |

| Chemoselective Reduction | Selectively reducing one functional group over others. | Forming specific bonds or functional groups (e.g., hemiaminal ether bridge) researchgate.net. |

| Intramolecular Reactions | Reactions occurring within a single molecule to form rings. | Establishing cyclic systems (e.g., strained cages via Mannich reaction) researchgate.net. |

| Metal Catalysis | Using metal complexes to catalyze transformations with high selectivity. | Asymmetric synthesis, C-C bond formation (e.g., Pd-catalyzed spirocyclization) chinesechemsoc.org. |

| Biomimetic Synthesis | Designing synthetic routes based on proposed biosynthetic pathways. | Elegant and efficient routes to natural products (e.g., kopsijasminilam synthesis) nih.gov. |

| Skeletal Editing | Reconfiguring molecular frameworks through atom manipulation or rearrangement. | Potential for novel routes to complex skeletons nih.gov. |

Mechanistic Research of Biological Interactions in Vitro Studies Focused

Molecular Target Identification Methodologies (In Vitro Assays)

Identifying the specific molecular targets of a compound is a fundamental step in elucidating its mechanism of action. In vitro assays play a significant role in this process. Target-based screens, for instance, focus on identifying compounds that interact with a specific molecular target, often a protein involved in a disease process. pharmafeatures.com These screens are recognized for their efficiency and cost-effectiveness, allowing for high-throughput processing of compounds. pharmafeatures.com Alternatively, phenotypic screening does not rely on prior knowledge of molecular targets, instead observing the effect of compounds on a cellular phenotype. While the provided search results discuss target identification methodologies in general pharmafeatures.commdpi.comresearchgate.net, specific in vitro assays used to identify the molecular target(s) of Deoxykopsijasminilam are not detailed within the provided snippets. However, the broader context of research on Kopsia alkaloids suggests potential interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are identified as potential targets in studies of other alkaloids from this genus. researchgate.net Target validation, a critical step following identification, ensures that engaging the identified target has potential therapeutic benefit. researchgate.netnih.gov

In Vitro Cellular Pathway Perturbation Analysis (e.g., cell cycle, signaling pathways, inflammatory mediators)

Analyzing how a compound perturbs cellular pathways provides insights into its downstream effects. This can involve examining impacts on processes such as the cell cycle, various signaling pathways, and the production of inflammatory mediators. Research on other alkaloids from Kopsia has indicated significant anti-inflammatory effects in vitro through the inhibition of inflammatory mediators like COX-2, IL-1β, and TNF-α in macrophage cells. researchgate.net While this highlights the potential for Kopsia alkaloids to influence inflammatory pathways, specific in vitro analysis of this compound's effects on cell cycle, other signaling pathways, or inflammatory mediators is not explicitly described in the provided search results. General methods for pathway analysis, including those utilizing 'omics data and focusing on identifying significantly impacted pathways based on over-representation and perturbation analysis, are discussed in the literature. advaitabio.comnih.gov These methods consider the roles and interactions of genes within pathways. advaitabio.com

Enzyme Kinetics and Inhibition Mechanism Studies (In Vitro)

Enzyme kinetics studies are essential for understanding how a compound interacts with enzymes and, if it's an inhibitor, its mechanism of inhibition. These studies typically involve determining parameters like Km and Vmax under initial velocity conditions. nih.gov For competitive inhibitors, using substrate concentrations around or below the Km is important for identification. nih.gov Different types of enzyme inhibitors (competitive, uncompetitive, mixed) have distinct effects on Km and Vmax. reddit.compharmaguideline.comfiveable.me While the provided search results discuss enzyme kinetics and inhibition in a general context nih.govreddit.compharmaguideline.comfiveable.mebeilstein-institut.de, and mention that some Kopsia alkaloids have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase researchgate.net, specific enzyme kinetics and inhibition mechanism studies for this compound are not detailed in the provided information.

Receptor Binding Studies (In Vitro)

Receptor binding studies are used to determine if a compound binds to specific receptors and with what affinity. These in vitro assays can utilize techniques such as radioligand binding assays, including equilibrium saturation binding experiments to determine Kd and Bmax, and heterologous competition assays to determine the affinity (Ki) of unlabeled compounds. nih.govnih.gov Scintillation proximity assays (SPA) and filtration binding are also employed. nih.gov GTPγS binding assays are used to evaluate GPCR agonists. nih.gov While the importance and methodologies of in vitro receptor binding assays are described nih.govnih.govmerckmillipore.com, specific data regarding the receptor binding profile of this compound are not present in the provided search results.

Computational Modeling of Molecular Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational modeling techniques, such as molecular docking and molecular dynamics, are valuable tools for predicting and understanding the interactions between a compound and its potential molecular targets at an atomic level. Molecular docking aims to predict the preferred binding orientation of a ligand to a receptor, providing insights into the nature and strength of binding interactions. mdpi.comnih.govmdpi.comfip.org Scoring functions are used to estimate ligand-protein interaction strength. mdpi.com These methods can complement in vitro studies by providing a theoretical basis for observed biological activity and guiding further experimental design. mdpi.comnih.govmdpi.com For example, molecular docking has been used to assess the binding potential of compounds to enzyme active sites and predict whether a molecule might act as a substrate or inhibitor. mdpi.comnih.govmdpi.com While the provided search results discuss the application of molecular docking and in silico techniques in the study of other compounds, including other Kopsia alkaloids researchgate.netmdpi.comnih.govmdpi.comfip.orgnih.gov, specific computational modeling studies focused on the molecular interactions of this compound are not detailed.

Future Directions and Emerging Research Avenues in Deoxykopsijasminilam Studies

Advancements in Microscale Isolation and Analytical Techniques

The initial isolation of Deoxykopsijasminilam from Kopsia jasminiflora laid the groundwork for its chemical characterization. acs.org Future efforts in this domain are expected to focus on the development and application of advanced microscale isolation techniques. These methods, which require significantly smaller amounts of source material, are crucial when dealing with rare or difficult-to-cultivate natural sources. Innovations in micro-column chromatography, capillary electrophoresis, and lab-on-a-chip technologies will likely be instrumental in the efficient purification of this compound and its analogs.

Furthermore, the coupling of these high-resolution separation techniques with highly sensitive analytical methods, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy with cryogenic probes, will facilitate the unambiguous identification and structural elucidation of even trace amounts of the compound. This will be particularly valuable for identifying novel, minor alkaloids from the same biological source with potentially unique biological activities.

Chemoenzymatic and Biocatalytic Synthesis Development for Scalable Production

While biogenetic syntheses of this compound have been reported, establishing scalable and sustainable production methods remains a key objective. nih.govacs.org Chemoenzymatic and biocatalytic approaches are emerging as powerful strategies to achieve this goal. mdpi.com These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis, often leading to more efficient and environmentally friendly processes. mdpi.com

Advanced Spectroscopic and Imaging Techniques for In Vitro Mechanism Elucidation

Understanding the precise molecular mechanism by which this compound exerts its biological effects is a critical area of future research. Advanced spectroscopic and imaging techniques will be pivotal in elucidating these mechanisms at a cellular and subcellular level in vitro. nih.govnih.gov

Techniques such as fluorescence microscopy, confocal laser scanning microscopy (CLSM), and super-resolution microscopy can be employed to visualize the localization of fluorescently-labeled this compound within cells. researchgate.net This can provide valuable information about its cellular targets and trafficking pathways. Furthermore, advanced NMR techniques, such as saturation transfer difference (STD) NMR and surface plasmon resonance (SPR), can be used to study the direct binding interactions between this compound and its putative protein targets, providing insights into the binding affinity and kinetics. nih.gov Imaging mass spectrometry could also be employed to map the distribution of the compound and its metabolites within tissue sections. uantwerpen.be

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Biosynthetic Research

The biosynthesis of complex alkaloids like this compound involves a cascade of enzymatic reactions encoded by a suite of genes. acs.org The integration of "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to unravel the intricate details of this biosynthetic pathway. nih.govnih.gov

Metabolomic profiling of Kopsia jasminiflora can identify potential biosynthetic intermediates and shunt products related to this compound. dtu.dk By correlating these metabolite profiles with transcriptomic data (the complete set of RNA transcripts), researchers can identify candidate genes and enzymes involved in the pathway. fao.org Co-expression analysis, where the expression levels of genes are correlated with the abundance of specific metabolites, can further pinpoint the relevant biosynthetic gene clusters. mdpi.com This integrated omics approach will not only provide a comprehensive understanding of how this compound is produced in nature but also facilitate the heterologous expression of the pathway in microbial hosts for sustainable production.

Development of Machine Learning and AI in Predicting Synthetic Routes and Biological Interactions

常见问题

Q. What methods resolve spectral overlaps in this compound’s NMR characterization?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals. Use deuterated solvents and variable temperature NMR to enhance resolution. For complex mixtures, combine diffusion-ordered spectroscopy (DOSY) with chemometric analysis .

Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency in reporting negative or inconclusive results?

Q. What protocols validate the reproducibility of this compound’s bioactivity across independent labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。